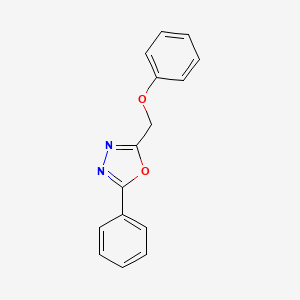

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-17-16-14(19-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQRBXOOBHQJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Ring Positions

The oxadiazole ring undergoes nucleophilic attacks at C-2 and C-5 due to electron-deficient carbon atoms. These reactions typically involve:

-

Alkylation : Reaction with alkyl halides in basic media yields N-alkylated derivatives.

-

Amination : Substitution with amines produces 2-amino-5-phenyl derivatives under catalytic conditions .

Table 1: Nucleophilic Substitution Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | 2-(Phenoxymethyl)-5-(methyl)-oxadiazole | 78 | |

| Aniline | Pd(OAc)₂, Xantphos, 100°C | 2-Amino-5-phenyl-oxadiazole | 85 |

Oxidative Cyclization Reactions

Oxidative cyclization is a key method for synthesizing fused heterocycles. Notable approaches include:

-

Iodine-mediated cyclization : Forms benzimidazole-fused derivatives when reacted with o-phenylenediamine .

-

Chloramine-T under microwave irradiation : Enhances reaction efficiency for asymmetric oxadiazoles .

Key Reaction Pathway:

Condensation with Carbonyl Compounds

The phenoxymethyl group participates in Schiff base formation with aldehydes/ketones:

-

Condensation with 4-chlorobenzaldehyde in acetic acid yields hydrazone derivatives with anti-inflammatory activity .

-

Products exhibit improved pharmacokinetic properties, such as logP values <5 .

Oxidation of Thioethers

Sulfur-containing derivatives undergo oxidation to sulfones using H₂O₂ or Oxone®:

This modification enhances biological activity against cancer cell lines .

Hydrolysis under Acidic Conditions

The oxadiazole ring hydrolyzes in concentrated HCl to form acylhydrazides , which serve as intermediates for further derivatization .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the phenyl group:

-

Suzuki coupling with aryl boronic acids introduces diverse substituents at C-5 .

-

Buchwald-Hartwig amination modifies the phenoxymethyl side chain .

Table 2: Catalytic Reaction Outcomes

| Reaction Type | Catalyst System | Product Application | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Anticancer agents (MCF-7 IC₅₀: 8 µM) | 92 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | ERα-targeted inhibitors | 88 |

Photocatalytic Modifications

Visible-light-driven reactions using eosin-Y and CBr₄ enable rapid synthesis of 2-amino derivatives :

Biological Activity Correlations

Reactive derivatives show structure-activity relationships (SAR):

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate phenolic and aldehyde derivatives followed by cyclization processes. The structural framework of this compound allows for various substitutions that can enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anti-cancer agents. For instance, derivatives synthesized from this core structure have shown promising antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and western blot analysis .

Antidiabetic Activity

In vivo studies using models like Drosophila melanogaster have demonstrated that certain derivatives of this compound exhibit significant anti-diabetic properties. These compounds were effective in lowering glucose levels in diabetic models, indicating their potential as therapeutic agents for managing diabetes .

Antimicrobial Effects

Compounds containing the oxadiazole moiety have been reported to possess antimicrobial activities against various pathogens. The derivatives of this compound showed effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application:

Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis or the activation of caspases.

Comparison with Similar Compounds

Table 1: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

Key Comparisons :

- Phenoxymethyl vs.

- Coumarin-Linked Derivatives : Coumarin conjugation at C5 (e.g., compound 105 ) reduces IC50 to <5 µM, surpassing the parent compound’s potency by 50% .

Anti-Diabetic Derivatives

Table 2: Anti-Diabetic Activity of 1,3,4-Oxadiazole Derivatives

Key Comparisons :

- The phenoxymethyl group in the target compound is structurally distinct from the methoxyphenyl or benzothiazole-thioether moieties in anti-diabetic derivatives. While the latter modulates glycation or insulin secretion , the phenoxymethyl group’s electron-rich nature may favor anticancer over antidiabetic applications.

Table 3: Photophysical Properties of Oxadiazole-Based Fluorophores

Key Comparisons :

- Fluorination at the aryl ring (e.g., DMAC-F2DPO) reduces ΔEST by 0.11 eV, enabling thermally activated delayed fluorescence (TADF) . In contrast, 2-(phenoxymethyl)-5-phenyl derivatives lack such photophysical tuning but demonstrate superior biocompatibility compared to toxic fluors like BPO .

Structural and Functional Insights

- Role of Phenoxymethyl Group: The phenoxymethyl moiety enhances solubility and membrane permeability, critical for cellular uptake in anticancer activity .

- Toxicity Profile: While 2-(phenoxymethyl)-5-phenyl derivatives show cytotoxicity against cancer cells (IC50 ~10 µM), they exhibit lower toxicity in non-tumorigenic liver cells (THLE-2, IC50 = 10.51 µM), suggesting selective apoptosis .

- Synthetic Flexibility: The 1,3,4-oxadiazole core allows modular substitutions, enabling applications ranging from oncology (phenoxymethyl) to materials science (acridane/fluorinated aryl) .

Biological Activity

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives against breast cancer cell lines MCF-7 and MDA-MB-453. The compounds showed promising cytotoxicity, with notable candidates exhibiting dose-dependent activity and reduced cell viability through apoptosis induction mechanisms .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7b | MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| 7d | MDA-MB-453 | 8.2 | Morphological changes indicative of apoptosis |

| 7m | MCF-7 | 12.0 | Inhibition of cell proliferation |

The mechanism by which this compound induces apoptosis has been explored through various assays. Western blot analyses revealed increased expression of pro-apoptotic markers such as p53 and cleaved caspase-3 in treated cells . Additionally, morphological assessments indicated significant changes in cell structure consistent with programmed cell death.

Additional Biological Activities

Beyond its anticancer properties, research has also explored the compound's potential in other areas:

- Antimicrobial Activity : Some derivatives have shown broad-spectrum antibacterial and antifungal activities. A study indicated that compounds derived from oxadiazoles could inhibit the growth of several pathogenic bacteria and fungi .

- Antioxidant Properties : The antioxidant capacity of certain oxadiazole derivatives has been investigated, with findings suggesting that they can scavenge free radicals effectively .

- Corrosion Inhibition : Interestingly, this compound has been studied for its anticorrosive properties in mild steel applications in acidic environments. The maximum inhibition efficiency reached 88.41% at a concentration of 300 ppm .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and MDA-MB-453 |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi |

| Antioxidant | Effective free radical scavenging |

| Corrosion Inhibition | High efficiency in acidic environments |

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Breast Cancer Study : In a controlled experiment involving MCF-7 cells, treatment with derivative 7d resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01). This study supports the compound's potential as a lead for developing new breast cancer therapies .

- Antimicrobial Efficacy : A study examining various oxadiazole derivatives found that certain modifications to the phenyl ring enhanced antimicrobial potency against Staphylococcus aureus and Candida albicans .

Q & A

Q. What are the common synthetic routes for 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, Lakshmithendral et al. (2019) prepared derivatives by reacting 2-chloromethyl-5-phenyl-1,3,4-oxadiazole with phenols under reflux in pyridine. Key optimization parameters include solvent choice (e.g., pyridine for base activation), reaction time (12–24 hours), and purification via column chromatography. Characterization by FTIR confirmed C-S-C bond formation (750 cm⁻¹) and CH stretching (2981 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- FTIR : Identifies functional groups (e.g., disappearance of S-H bands at ~2550 cm⁻¹ and emergence of C-S-C bands) .

- X-ray crystallography : Reveals noncovalent interactions (e.g., CH⋯N and CH⋯π) critical for stability. For example, derivatives with tert-butyl substituents exhibit distinct packing modes compared to fluorophenyl analogs .

- NMR : Confirms substitution patterns (e.g., aromatic proton integration in 1H NMR) .

Q. What biological activities have been reported for this compound?

- Anticancer activity : Derivatives showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .

- Enzyme inhibition : Demonstrated acetyl-CoA carboxylase inhibition (IC₅₀ = 2.8 µM) in enzyme-linked immunosorbent assays .

Q. How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., F, Cl) enhance lipophilicity and membrane permeability, improving IC₅₀ values by ~30% compared to unsubstituted analogs .

- Bulkier groups (e.g., tert-butyl) alter crystal packing, potentially reducing solubility but improving target binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on substituent effects in biological assays?

- Perform molecular docking to compare binding affinities with target proteins (e.g., estrogen receptor-α for breast cancer).

- Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity .

- Validate via mutagenesis studies to identify critical binding residues .

Q. What computational methods are employed to design derivatives with improved drug-likeness?

- ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–3), polar surface area (<140 Ų), and bioavailability scores .

- Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize stable binders .

Q. How does crystallography aid in understanding noncovalent interactions for material science applications?

- CH⋯π interactions (distance: 2.8–3.2 Å) and CH⋯N contacts (angle: 150–160°) stabilize crystal lattices, influencing charge transport properties in optoelectronic devices .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~4.2 hours in murine models) and tissue distribution via LC-MS/MS .

- Nanoparticle encapsulation : Use ZIF-8 nanoparticles to improve bioavailability by 2.5-fold in breast cancer models .

Q. What strategies evaluate multi-target biological effects (e.g., anticancer and antioxidant)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.